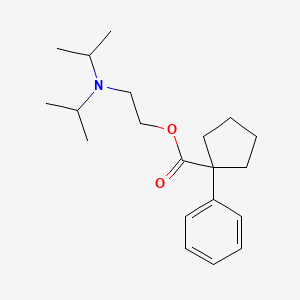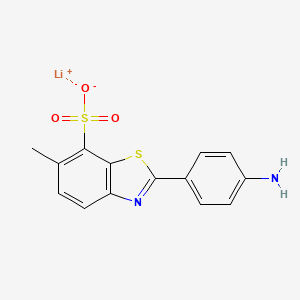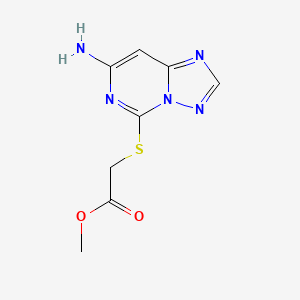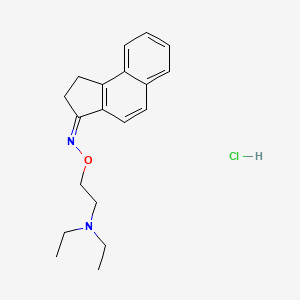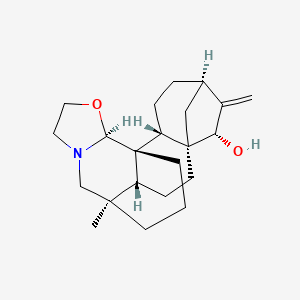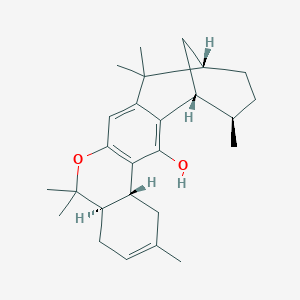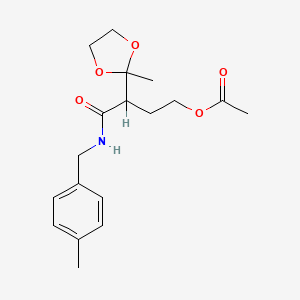
alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the formation of the acetamide group. This is typically done by reacting the intermediate with an amine, in this case, N-((4-methylphenyl)methyl)amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: Acetic acid, corresponding amines.
Oxidation: Carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound could be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It might be utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-(2-(Hydroxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Alpha-(2-(Methoxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets. This functional group can be hydrolyzed to release acetic acid, potentially affecting the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
135726-59-9 |
|---|---|
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[3-(2-methyl-1,3-dioxolan-2-yl)-4-[(4-methylphenyl)methylamino]-4-oxobutyl] acetate |
InChI |
InChI=1S/C18H25NO5/c1-13-4-6-15(7-5-13)12-19-17(21)16(8-9-22-14(2)20)18(3)23-10-11-24-18/h4-7,16H,8-12H2,1-3H3,(H,19,21) |
Clé InChI |
OENIEGIWPJQZRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C(CCOC(=O)C)C2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





